molecular formula C23H16ClNO3 B11475677 9-(4-chlorophenyl)-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

9-(4-chlorophenyl)-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No.: B11475677
M. Wt: 389.8 g/mol
InChI Key: HPGCCBQTKIAQCM-UHFFFAOYSA-N
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Description

9-(4-CHLOROPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE is a complex organic compound with the molecular formula C23H16ClNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 9-(4-CHLOROPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2-aminobenzophenone, followed by cyclization and oxidation steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

9-(4-CHLOROPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE undergoes various chemical reactions, including:

Scientific Research Applications

9-(4-CHLOROPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-CHLOROPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of receptor tyrosine kinases (RTKs) such as VEGFR-2, which play a crucial role in angiogenesis and tumor growth. By inhibiting VEGFR-2, the compound can disrupt the signaling pathways that promote cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar compounds to 9-(4-CHLOROPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE include other quinoline derivatives such as:

These compounds share a similar quinoline core structure but differ in their specific substituents and molecular targets, which contribute to their unique biological activities and therapeutic potentials.

Properties

Molecular Formula

C23H16ClNO3

Molecular Weight

389.8 g/mol

IUPAC Name

9-(4-chlorophenyl)-8-phenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one

InChI

InChI=1S/C23H16ClNO3/c24-16-8-6-15(7-9-16)21-17-12-19-20(28-11-10-27-19)13-18(17)25-23(26)22(21)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,25,26)

InChI Key

HPGCCBQTKIAQCM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)NC(=O)C(=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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